molecular formula C12H10BrNO2 B11847734 Methyl 4-bromo-2-methylquinoline-6-carboxylate CAS No. 1261473-37-3

Methyl 4-bromo-2-methylquinoline-6-carboxylate

Cat. No.: B11847734
CAS No.: 1261473-37-3
M. Wt: 280.12 g/mol
InChI Key: JPRUJIDBEPFVGX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-methylquinoline-6-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-methylquinoline-6-carboxylate typically involves the bromination of 2-methylquinoline followed by esterification. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-methylquinoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 4-amino-2-methylquinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinoline derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Methyl 4-bromo-2-methylquinoline-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-methylquinoline-6-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and the ester group play crucial roles in its reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-2-methylquinoline-6-carboxylate is unique due to the presence of both the bromine atom and the ester group, which enhance its reactivity and make it a valuable intermediate in organic synthesis .

Properties

CAS No.

1261473-37-3

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

methyl 4-bromo-2-methylquinoline-6-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-7-5-10(13)9-6-8(12(15)16-2)3-4-11(9)14-7/h3-6H,1-2H3

InChI Key

JPRUJIDBEPFVGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)Br

Origin of Product

United States

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